Methyl 2,3,5,6-tetrachlorobenzoate

Description

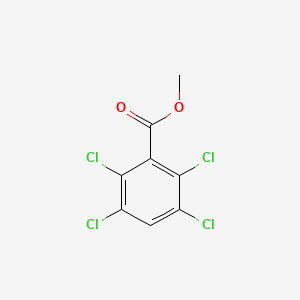

Methyl 2,3,5,6-tetrachlorobenzoate is an organic compound with the molecular formula C8H4Cl4O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group

Properties

CAS No. |

15165-81-8 |

|---|---|

Molecular Formula |

C8H4Cl4O2 |

Molecular Weight |

273.9 g/mol |

IUPAC Name |

methyl 2,3,5,6-tetrachlorobenzoate |

InChI |

InChI=1S/C8H4Cl4O2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,1H3 |

InChI Key |

QFUXTUQESRNDNO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5,6-tetrachlorobenzoate can be synthesized through several methods:

-

Direct Chlorination: : One common method involves the direct chlorination of methyl benzoate. This reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

-

Nitration and Subsequent Reduction: : Another method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorination and reduction steps. The nitration is usually performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitro group is then reduced to an amino group, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:

-

Substitution Reactions: : Due to the presence of multiple chlorine atoms, this compound readily participates in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can replace chlorine atoms with hydroxyl groups.

-

Reduction Reactions: : The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Hydrolysis: : The ester group can be hydrolyzed to form the corresponding carboxylic acid, 2,3,5,6-tetrachlorobenzoic acid, using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic solution.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Hydrolysis: HCl or NaOH in water, often under reflux conditions.

Major Products

Substitution: Hydroxylated derivatives of this compound.

Reduction: Methyl 2,3,5,6-tetrachlorobenzyl alcohol.

Hydrolysis: 2,3,5,6-tetrachlorobenzoic acid.

Scientific Research Applications

Methyl 2,3,5,6-tetrachlorobenzoate has several applications in scientific research:

-

Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its multiple chlorine atoms make it a valuable starting material for the preparation of various substituted benzoates.

-

Biology: : This compound is studied for its potential biological activity. Chlorinated benzoates are known to exhibit antimicrobial and antifungal properties, making them candidates for the development of new pharmaceuticals.

-

Medicine

Biological Activity

Methyl 2,3,5,6-tetrachlorobenzoate is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, mechanisms of action, and its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The presence of four chlorine atoms on the benzene ring significantly alters its electronic properties and reactivity compared to non-chlorinated benzoates. Chlorine is an electron-withdrawing group, which can enhance the compound's lipophilicity and influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites or altering their conformation. This interaction can disrupt normal metabolic pathways.

- Receptor Modulation : Chlorinated compounds often exhibit the ability to modulate receptor activity. This compound may interact with specific receptors in cellular membranes, influencing signal transduction pathways.

- Metabolic Stability : The chlorination enhances metabolic stability compared to non-chlorinated analogs. This property is crucial in drug development as it can prolong the compound's half-life in biological systems.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of chlorinated benzoates including this compound. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis.

Research Findings: Cytotoxicity

Research has shown that chlorinated benzoates can induce apoptosis in various cancer cell lines. A study focusing on methyl 2-chloro-4-nitrobenzoate demonstrated significant cytotoxic effects mediated through reactive oxygen species (ROS) generation and subsequent activation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.